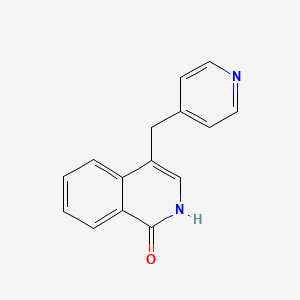![molecular formula C10H9N3O B8688991 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone](/img/structure/B8688991.png)
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This method is favored due to its high efficiency, selectivity, and mild reaction conditions . The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods: In an industrial setting, the production of 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone can be compared with other similar compounds, such as:
- 1-(4-Phenyl-1H-1,2,3-triazol-5-yl)-ethanone
- 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-ethanone
- 1-(5-Phenyl-1H-1,2,3-triazol-4-yl)-methanol
Uniqueness: The unique structure of this compound, with its specific substitution pattern on the triazole ring, imparts distinct chemical and biological properties that differentiate it from other triazole derivatives .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
1-(5-phenyl-2H-triazol-4-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-7(14)9-10(12-13-11-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13) |
Clave InChI |
KAHCNLFWFKTJIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NNN=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8688914.png)


![3-[2-(4-Methoxy-benzyl)-2H-tetrazol-5-yl]-benzoyl chloride](/img/structure/B8688930.png)

![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan](/img/structure/B8688949.png)




![4-Pyridinecarboxylic acid, 3-[(4-methoxyphenyl)amino]-](/img/structure/B8689014.png)


